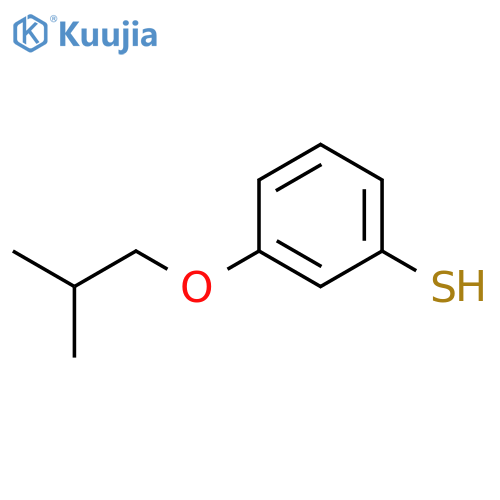

Cas no 1378822-45-7 (3-(2-methylpropoxy)benzenethiol)

1378822-45-7 structure

商品名:3-(2-methylpropoxy)benzenethiol

CAS番号:1378822-45-7

MF:C10H14OS

メガワット:182.282561779022

MDL:MFCD14582802

CID:5208739

3-(2-methylpropoxy)benzenethiol 化学的及び物理的性質

名前と識別子

-

- 3-(2-methylpropoxy)benzenethiol

-

- MDL: MFCD14582802

- インチ: 1S/C10H14OS/c1-8(2)7-11-9-4-3-5-10(12)6-9/h3-6,8,12H,7H2,1-2H3

- InChIKey: FPWVYESWUWFLON-UHFFFAOYSA-N

- ほほえんだ: C1(S)=CC=CC(OCC(C)C)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

3-(2-methylpropoxy)benzenethiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB434825-1 g |

3-iso-Butoxythiophenol; . |

1378822-45-7 | 1g |

€1621.80 | 2023-06-16 | ||

| abcr | AB434825-1g |

3-iso-Butoxythiophenol; . |

1378822-45-7 | 1g |

€1621.80 | 2025-02-21 |

3-(2-methylpropoxy)benzenethiol 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

1378822-45-7 (3-(2-methylpropoxy)benzenethiol) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1378822-45-7)3-(2-methylpropoxy)benzenethiol

清らかである:99%

はかる:1g

価格 ($):961.0